![molecular formula C16H14F3NO3 B6384722 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261990-82-2](/img/structure/B6384722.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%
Overview
Description
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% (5-DMPT-3-TFP), is a small molecule organic compound with potential applications in a variety of scientific research areas. It is a derivative of phenol, with a trifluoromethoxy group and a dimethylaminocarbonyl group attached to the phenyl ring. The compound has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is believed that the trifluoromethoxy group of the compound binds to the heme iron of the cytochrome P450 enzyme, leading to a decrease in its activity. Additionally, the dimethylaminocarbonyl group of the compound is thought to interact with other components of the enzyme, further reducing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, the compound has been used as a fluorescent probe for the detection of various cellular components, and as a tool for studying the structure and function of proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% in laboratory experiments include its relatively low cost, its ease of synthesis, and its stability in solution. Additionally, the compound can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzyme-catalyzed reactions. However, there are some limitations to using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% in laboratory experiments. The compound is not water-soluble, so it must be used in an organic solvent. Additionally, the compound has not been extensively studied, so its mechanism of action and biochemical and physiological effects are not fully understood.
Future Directions
There are a variety of potential future directions for the study of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%. These include further studies of its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments. Additionally, further studies could be conducted to explore the compound’s potential as an inhibitor of cytochrome P450 enzymes, as a fluorescent probe for the detection of various cellular components, and as a tool for studying the structure and function of proteins. Furthermore, studies could be conducted to explore the compound’s potential applications in drug development, as well as its potential toxicity and side effects.
Synthesis Methods
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% can be synthesized from 5-bromo-3-trifluoromethoxyphenol and N,N-dimethylaminocarbonyl chloride in the presence of a base. The reaction is typically performed in a solvent such as dichloromethane or acetonitrile, and the reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction proceeds in a two-step process, with the bromo group being replaced by the dimethylaminocarbonyl group in the first step, and then the trifluoromethoxy group being attached in the second step. The reaction can be completed in a few hours, and yields a product that is >95% pure.
Scientific Research Applications
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% has been studied in the context of its potential applications in a variety of scientific research areas. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzyme-catalyzed reactions. It has also been studied as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, the compound has been used as a fluorescent probe for the detection of various cellular components, and as a tool for studying the structure and function of proteins.
properties
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethoxy)phenyl]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-20(2)15(22)11-5-3-10(4-6-11)12-7-13(21)9-14(8-12)23-16(17,18)19/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPQQAQDIYGVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686707 | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-82-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxamide, 3′-hydroxy-N,N-dimethyl-5′-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261990-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






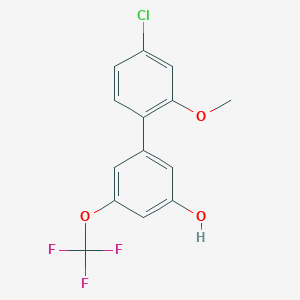
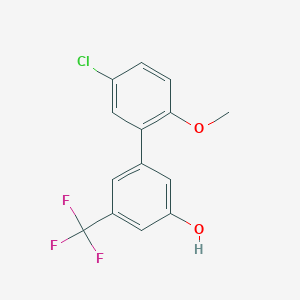
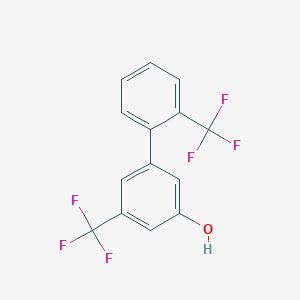
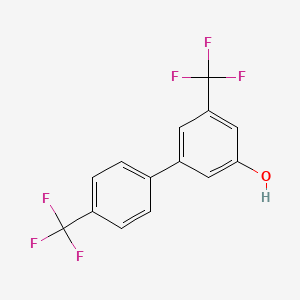
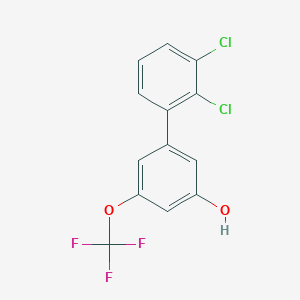
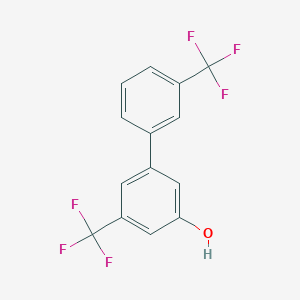
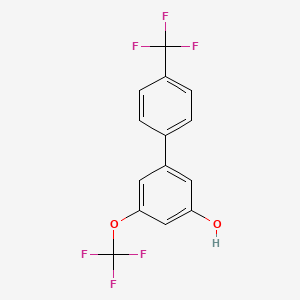
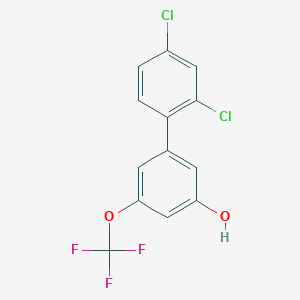
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384718.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384729.png)